2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol, commonly known as Astringin, is a natural compound with the molecular formula and a molecular weight of approximately 406.39 g/mol. This compound is characterized by a complex structure that includes multiple hydroxyl groups and a phenolic backbone, which contributes to its significant biological properties. Astringin is primarily found in various plant species, including Picea obovata and Picea glauca .
These reactions are important for modifying the compound's properties for potential applications in pharmaceuticals and other fields.
Astringin exhibits several biological activities, which include:
Astringin can be synthesized through several methods:
Research into more efficient synthetic routes continues to evolve, focusing on sustainability and yield improvement.
Astringin has various applications across multiple fields:
Astringin shares structural similarities with several other compounds, notably:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Piceatannol | Known for its anti-inflammatory properties; lacks glucoside structure. | |
| Resveratrol | Exhibits strong antioxidant activity; simpler structure. | |
| Quercetin | Potent antioxidant; widely studied for health benefits. |
Astringin's uniqueness lies in its glucoside structure, which enhances its solubility and bioavailability compared to other similar compounds. Additionally, its specific combination of hydroxyl groups contributes to its distinctive biological activities.
The compound’s systematic name, 2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol, reflects its molecular architecture. The name delineates:
This compound is most commonly known as piceid, a term derived from its isolation from the bark of the Sitka spruce (Picea sitchensis). Additional synonyms include:
The CAS Registry Number for piceid is 27208-80-6, a unique identifier validated by chemical databases and commercial suppliers.
| Property | Value |
|---|---|
| CAS RN | 27208-80-6 |
| Molecular Formula | C~20~H~22~O~8~ |
| Molecular Weight | 390.39 g/mol |
Piceid belongs to the stilbenoid family, characterized by a C~6~–C~2~–C~6~ backbone formed by two aromatic rings connected by an ethenyl bridge. Stilbenoids are hydroxylated derivatives of stilbene, with piceid distinguished by a glucose moiety at the 3-position of the resveratrol aglycone.
As a polyphenol glycoside, piceid consists of resveratrol (a trihydroxystilbene) bonded to glucose via a β-glycosidic linkage. This conjugation enhances solubility and stability compared to the aglycone. Enzymatic glycosylation, mediated by β-glucosidases in organisms like Aspergillus oryzae, enables interconversion between piceid and resveratrol.
Piceid is the primary glucosylated derivative of resveratrol, serving as a storage form in plants such as grapes (Vitis vinifera) and Japanese knotweed (Reynoutria japonica). Its bioactivity often parallels resveratrol, though pharmacokinetic profiles differ due to glycosylation.
| Structural Feature | Classification |
|---|---|
| Backbone | Stilbenoid (C~6~–C~2~–C~6~) |
| Functional Groups | Polyphenol glycoside |
| Parent Compound | Resveratrol derivative |
The trans-isomer (trans-piceid) dominates in natural sources, with the ethenyl bridge adopting an E configuration. This isomer exhibits greater stability and prevalence in grape juices and wines, contributing to their putative health benefits.
The cis-isomer (cis-piceid), with a Z configuration, is less common and often arises during processing (e.g., UV exposure or thermal treatment). It is structurally analogous to cis-resveratrol but differs in bioavailability and metabolic pathways.
Isomerization between trans- and cis-piceid occurs under UV light or acidic conditions, mimicking resveratrol’s behavior. The trans-isomer is thermodynamically favored, but enzymatic activity in gut microbiota can modulate isomer ratios during digestion.